phosphane} CAS No. 922551-31-3](/img/structure/B14201527.png)
(Ethane-1,2-diyl)bis{[(2-iodophenyl)methyl](phenyl)phosphane}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} is a complex organophosphorus compound It features a central ethane-1,2-diyl backbone with two phosphane groups, each bonded to a 2-iodophenylmethyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} typically involves the reaction of ethane-1,2-diyl bisphosphane with 2-iodobenzyl chloride and phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} undergoes various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Compounds with substituted functional groups replacing the iodine atoms.
Scientific Research Applications
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} involves its interaction with molecular targets such as enzymes and receptors. The phosphane groups can coordinate with metal ions, influencing catalytic processes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in sensitive applications like toys and medical devices.
Uniqueness
(Ethane-1,2-diyl)bis{(2-iodophenyl)methylphosphane} is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Unlike the similar compounds mentioned, which are primarily used as plasticizers, this compound’s organophosphorus nature and iodine substituents make it valuable in specialized chemical and biological research.
Properties
CAS No. |
922551-31-3 |
|---|---|
Molecular Formula |
C28H26I2P2 |
Molecular Weight |
678.3 g/mol |
IUPAC Name |
(2-iodophenyl)methyl-[2-[(2-iodophenyl)methyl-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C28H26I2P2/c29-27-17-9-7-11-23(27)21-31(25-13-3-1-4-14-25)19-20-32(26-15-5-2-6-16-26)22-24-12-8-10-18-28(24)30/h1-18H,19-22H2 |
InChI Key |
GDONMHUKCBLFBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CC2=CC=CC=C2I)C3=CC=CC=C3)CC4=CC=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


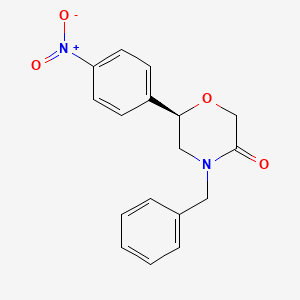
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
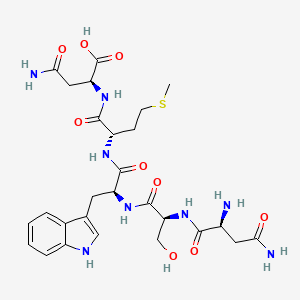
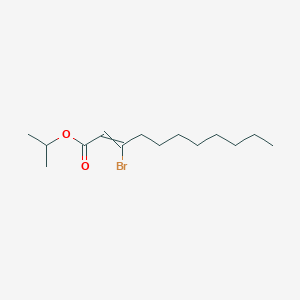
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
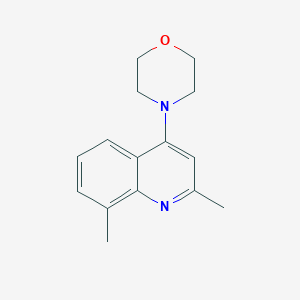


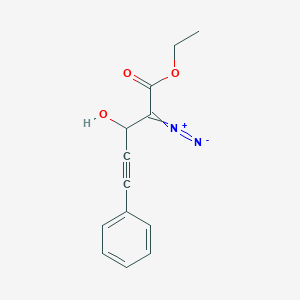

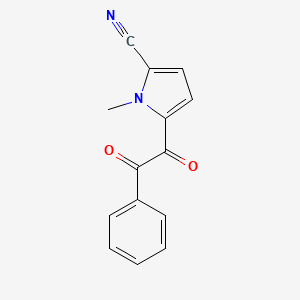
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)
